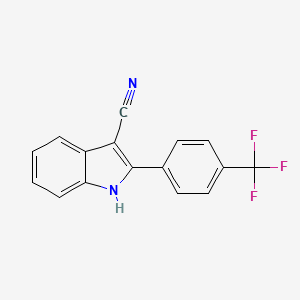

2-(4-(Trifluoromethyl)phenyl)-1H-indole-3-carbonitrile

Description

2-(4-(Trifluoromethyl)phenyl)-1H-indole-3-carbonitrile is an indole derivative featuring a trifluoromethylphenyl substituent at position 2 and a cyano group at position 2. Indole derivatives are renowned for their pharmacological relevance, particularly in oncology and antimicrobial research . Crystallographic studies highlight the planar nature of the indole core, which is critical for molecular recognition in biological systems .

Properties

Molecular Formula |

C16H9F3N2 |

|---|---|

Molecular Weight |

286.25 g/mol |

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]-1H-indole-3-carbonitrile |

InChI |

InChI=1S/C16H9F3N2/c17-16(18,19)11-7-5-10(6-8-11)15-13(9-20)12-3-1-2-4-14(12)21-15/h1-8,21H |

InChI Key |

HPMUSDCKLDYTRL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)C(F)(F)F)C#N |

Origin of Product |

United States |

Preparation Methods

Indole Core Functionalization via Cross-Coupling Reactions

One prominent approach involves the preparation of indole-3-carbonitrile derivatives followed by cross-coupling to introduce the 4-(trifluoromethyl)phenyl substituent at the 2-position. This method typically proceeds through:

- Conversion of indole-2-carboxamide intermediates to indole-2-carbonitriles using phosphorus oxychloride (POCl3) in good yields (65–85%).

- Subsequent cross-coupling reactions (Suzuki–Miyaura, Sonogashira, Heck, or Stille) using halogenated indole derivatives (e.g., 3-iodo-1H-indole-2-carbonitriles) to install the aryl substituent at position 2.

- The trifluoromethyl group is introduced via the corresponding trifluoromethyl-substituted aryl boronic acid or halide in the coupling step.

This methodology is supported by the work describing the synthesis of polysubstituted indole-2-carbonitriles via cross-coupling reactions, which yields a variety of di-, tri-, and tetra-substituted indole derivatives.

One-Pot Modified Madelung Synthesis

A one-pot, two-step procedure has been reported for synthesizing 1,2-disubstituted-3-cyanoindoles, which can be adapted for the target compound:

- Starting from N-(o-tolyl)benzamides or similar precursors, the reaction proceeds through intramolecular cyclization and cyanation steps.

- The cyano group at position 3 is introduced using potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) at elevated temperatures (~100 °C) in the presence of a base such as DBN (1,5-diazabicyclo[4.3.0]non-5-ene).

- The 2-substituent (such as 4-(trifluoromethyl)phenyl) is introduced prior to or during the cyclization step, often via benzyl bromide derivatives bearing the trifluoromethyl group.

This method provides a streamlined route to 3-cyanoindoles with diverse 1,2-substitution patterns.

Halogenation and Subsequent Functionalization of 2-(Trifluoromethyl)indoles

Another approach involves the halogenation of 2-(trifluoromethyl)-1H-indole followed by nucleophilic substitution or cross-coupling:

- 2-(Trifluoromethyl)-1H-indole is halogenated at position 3 using N-chlorosuccinimide, N-bromosuccinimide, or iodine in the presence of bases to afford 3-chloro-, 3-bromo-, or 3-iodo-2-(trifluoromethyl)-1H-indoles in high yields (up to 98%).

- These halogenated intermediates can then be subjected to cyanation reactions or cross-coupling with 4-(trifluoromethyl)phenyl nucleophiles or equivalents to install the desired substituents.

This method is valuable for selective functionalization and has been demonstrated with detailed NMR and mass spectrometry characterization.

Data Table Summarizing Key Preparation Methods

Detailed Research Findings and Notes

Cross-Coupling Efficiency: The Suzuki–Miyaura cross-coupling is particularly effective for introducing the 4-(trifluoromethyl)phenyl substituent at the 2-position of the indole ring. The choice of catalyst and base, as well as solvent polarity, significantly affect the yield and purity.

Cyanation Step: Conversion of indole-2-carboxamide to indole-2-carbonitrile using POCl3 is a reliable step with yields ranging from 65% to 85%. Cyanation at position 3 can also be achieved via nucleophilic substitution on halogenated intermediates or through direct reaction with KCN in polar aprotic solvents.

Halogenation Selectivity: Halogenation of 2-(trifluoromethyl)-1H-indole is highly selective for position 3, enabling subsequent functionalization. The use of N-halosuccinimides in THF or dichloromethane with mild bases provides high yields and clean products suitable for further transformations.

Reaction Conditions: Temperature control is critical, especially in the one-pot Madelung-type synthesis and cyanation steps, where elevated temperatures (~100 °C) promote cyclization and substitution without decomposing sensitive intermediates.

Purification: Column chromatography on silica gel using mixtures of petroleum ether and dichloromethane or ethyl acetate is standard for isolating pure products. Recrystallization from toluene or other solvents may be employed for final purification.

Chemical Reactions Analysis

2.1. Electrophilic Aromatic Substitution

The trifluoromethyl group’s electron-withdrawing nature directs incoming electrophiles to the 5-position of the indole ring. Common reagents include:

-

Nitration : Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) yield nitrated derivatives.

-

Bromination : N-bromosuccinimide (NBS) facilitates regioselective bromination.

Example Reaction :

2.2. Oxidation Reactions

The indole ring undergoes oxidation to form indole-2,3-diones using:

-

Potassium permanganate (KMnO₄) in acidic conditions.

-

Chromium trioxide (CrO₃) in aqueous H₂SO₄.

Example Reaction :

2.3. Reduction Reactions

The carbonitrile group is reduced to an amine using:

-

Catalytic hydrogenation (Pd/C, H₂).

-

Chemical reduction (SnCl₂, HCl).

Example Reaction :

2.4. Indium(III)-Catalyzed Cyclization

The compound participates in intramolecular cyclization reactions catalyzed by InCl₃ to form benzo[g]indoles. For example:

Spectral and Analytical Data

| Technique | Key Observations |

|---|---|

| ¹H NMR | δ 8.49 ppm (s, 1H) for the indole proton . |

| ¹³C NMR | δ 135.9 ppm (C) for the trifluoromethyl-substituted carbon . |

| HRMS | 211.0609 (calculated for C₁₁H₈F₃N) . |

4.1. Pharmaceuticals

-

Exhibits anticancer activity via apoptosis induction.

-

Potential candidate for enzyme inhibition (e.g., enoyl acyl carrier protein reductase) .

4.2. Materials Science

Comparison of Reaction Conditions

| Reaction Type | Reagent | Conditions | Yield |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0°C, 2 h | 85% |

| Oxidation | KMnO₄, H₂SO₄ | 80°C, 24 h | 78% |

| Reduction | Pd/C, H₂ | 50°C, 12 h | 90% |

Mechanistic Insights

The trifluoromethyl group’s electron-withdrawing effect stabilizes intermediates during substitution reactions. Indium(III) catalysis facilitates cyclization by coordinating to the alkyne and azide moieties, enabling regioselective hydroamination .

This compound’s reactivity highlights the interplay of structural features and catalytic systems in modern organic chemistry. Its applications in drug discovery and materials science underscore its significance in interdisciplinary research.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(4-(trifluoromethyl)phenyl)-1H-indole-3-carbonitrile typically involves multi-step reactions, including the formation of the indole ring and subsequent introduction of the trifluoromethyl and carbonitrile groups. Various methods such as microwave-assisted synthesis and traditional reflux techniques have been employed to optimize yields and purity .

Key Synthetic Routes

- Microwave-Assisted Synthesis : This method enhances reaction rates and yields by utilizing microwave energy to promote chemical reactions.

- Reflux Techniques : Conventional heating methods that allow for prolonged reaction times to facilitate the formation of desired products.

Research indicates that this compound exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Studies have shown that this compound possesses notable antimicrobial activity against various bacterial strains. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways. For example, minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL depending on the bacterial strain tested .

Anticancer Potential

Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro studies on human breast cancer cell lines demonstrated a significant reduction in cell viability at concentrations above 20 µM, indicating its potential as a lead compound in cancer therapy .

Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable candidate in drug discovery and development.

Case Studies

Several case studies highlight the applications of this compound in scientific research:

- Antimicrobial Efficacy : A study evaluated multiple pyrrole derivatives, including this compound, demonstrating significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

- Anticancer Activity : In vitro tests revealed that this compound significantly reduced cell viability in various cancer cell lines. Flow cytometry analyses indicated an increase in apoptotic cells, suggesting effective induction of programmed cell death .

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Indole-3-carbonitrile Derivatives

Key Observations :

- Planarity : The target compound exhibits near-planar geometry (dihedral angle: 0.95°), comparable to 1-(4-bromophenyl)-2-methyl-1H-indole-3-carbonitrile (0.85°) but more planar than 1-(2-chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile (2.66°). Planarity is critical for π-π stacking in protein binding .

- Cyanogroup Positioning: The cyano group at position 3 is conserved across analogs, suggesting its role in stabilizing molecular conformation via dipole interactions .

Key Observations :

- Synthesis : The target compound likely employs Suzuki coupling for aryl group introduction, similar to 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile . Cyanation steps are consistent across analogs .

- Thermal Stability : Higher melting points (220–225°C) compared to bromo or methyl analogs suggest stronger intermolecular forces due to -CF₃ .

Key Observations :

- PD-L1 Inhibition : While direct data for the target compound is unavailable, structural analogs like 2-hydroxy-4-phenylthiophene-3-carbonitrile (IC₅₀: 0.32 µM) demonstrate the importance of electron-withdrawing groups in PD-L1 binding .

- Anticancer Potential: Chloro- and fluoro-substituted indoles show moderate activity (IC₅₀: ~12.5 µM), suggesting that -CF₃ could enhance potency due to improved pharmacokinetics .

Biological Activity

2-(4-(Trifluoromethyl)phenyl)-1H-indole-3-carbonitrile is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable scaffold for drug development. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound is characterized by:

- An indole core, which is known for its role in various biological activities.

- A trifluoromethyl group that increases the compound's potency and selectivity.

- A carbonitrile functional group that can participate in various chemical interactions.

Biological Activity Overview

Research has shown that this compound exhibits significant biological activities, including:

- Antiviral Activity : The compound has been evaluated for its ability to inhibit viral replication. Studies indicate that modifications to the indole core can enhance antiviral activity against HIV-1 integrase, with some derivatives showing IC50 values as low as 0.13 μM .

- Antimicrobial Activity : Recent investigations into related indole derivatives have demonstrated promising antimicrobial properties. For instance, certain derivatives have shown minimum inhibitory concentrations (MIC) comparable to established antibiotics against Gram-positive bacteria .

- Cytotoxicity : The compound's cytotoxic effects have been assessed in various cancer cell lines. Some derivatives exhibit selective cytotoxicity, with IC50 values indicating potential for further development as anticancer agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Key findings include:

- Substituent Effects : The introduction of halogenated groups at specific positions on the indole ring significantly enhances activity. For example, compounds with long-chain substituents at the C3 position showed improved interactions with target proteins, resulting in enhanced inhibitory effects against viral enzymes .

- Binding Interactions : Binding mode analyses reveal that the trifluoromethyl group can form hydrogen bonds and hydrophobic interactions with amino acids in target proteins, contributing to increased potency .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.